molecular formula C7H5ClF2O B1586867 3-Chloro-2,6-difluorobenzyl alcohol CAS No. 252004-35-6

3-Chloro-2,6-difluorobenzyl alcohol

Cat. No. B1586867
M. Wt: 178.56 g/mol
InChI Key: KLHRZAAZABAKME-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzyl alcohol is a research chemical . It has a CAS Number of 252004-35-6 and a molecular weight of 178.57 . The IUPAC name for this compound is (3-chloro-2,6-difluorophenyl)methanol .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-difluorobenzyl alcohol is 1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 . The molecular formula is C7H5ClF2O .


Physical And Chemical Properties Analysis

3-Chloro-2,6-difluorobenzyl alcohol is a solid at ambient temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Oxidation and Mechanistic Insights

The study of benzyl alcohol derivatives' oxidation provides insights into chemical mechanisms relevant to 3-Chloro-2,6-difluorobenzyl alcohol. One investigation revealed the rate of oxidation of certain benzyl alcohols by an iron(IV)-oxo complex was significantly enhanced in the presence of scandium, indicating a change from one-step hydrogen atom transfer to stepwise electron and proton transfer mechanisms (Morimoto et al., 2012). This study sheds light on the potential reaction pathways and mechanistic behaviors of similar compounds, including 3-Chloro-2,6-difluorobenzyl alcohol, in various chemical environments.

Antifouling and Antimicrobial Properties

A related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, was isolated from a marine-derived fungus and shown to have effective antifouling and antimicrobial properties, suggesting potential applications for 3-Chloro-2,6-difluorobenzyl alcohol in similar fields (Kwong et al., 2006).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohols and their derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation presents an eco-friendly method for the transformation of such compounds. This method offers high conversion and selectivity, indicating a potential application for the photocatalytic transformation of 3-Chloro-2,6-difluorobenzyl alcohol (Higashimoto et al., 2009).

Organometallic Chemistry

In organometallic chemistry, benzyl complexes containing bidentate ligands have been synthesized and evaluated for their potential in olefin polymerization chemistry. Such studies indicate the utility of benzyl alcohol derivatives in synthesizing complex organometallic compounds, which could extend to 3-Chloro-2,6-difluorobenzyl alcohol (Tsukahara et al., 1997).

Safety And Hazards

The safety data sheet for 3-Chloro-2,6-difluorobenzyl alcohol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . More specific hazard statements and precautionary statements were not found in the search results .

Future Directions

As a research chemical, 3-Chloro-2,6-difluorobenzyl alcohol could be used in a variety of research applications . Its future directions would depend on the outcomes of these research studies.

properties

IUPAC Name

(3-chloro-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHRZAAZABAKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373908
Record name 3-Chloro-2,6-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorobenzyl alcohol

CAS RN

252004-35-6
Record name 3-Chloro-2,6-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252004-35-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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